molecular formula C30H30N2O5 B15038852 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15038852
M. Wt: 498.6 g/mol
InChI Key: IMRORCXGUSGRQW-XHPQRKPJSA-N
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Description

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl groups: This step involves the use of phenylation reagents under specific conditions to attach the phenyl groups to the diazinane ring.

    Addition of the tert-butylphenoxy group: This step requires the use of tert-butylphenol and appropriate coupling reagents to attach the tert-butylphenoxy group to the compound.

    Final modifications: Additional steps may be required to introduce the ethoxy and methylidene groups, using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens or halogenating agents, nucleophilic substitution using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its complex structure, which includes multiple functional groups and a diazinane ring

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H30N2O5/c1-20-5-11-23(12-6-20)32-28(34)26(27(33)31-29(32)35)19-21-7-13-24(14-8-21)36-17-18-37-25-15-9-22(10-16-25)30(2,3)4/h5-16,19H,17-18H2,1-4H3,(H,31,33,35)/b26-19-

InChI Key

IMRORCXGUSGRQW-XHPQRKPJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)C(=O)NC2=O

Origin of Product

United States

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